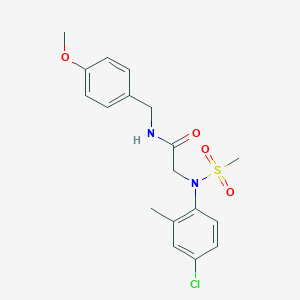![molecular formula C20H15Cl2N3O4 B258594 Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B258594.png)
Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. In biochemistry, this compound has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. In pharmacology, this compound has been found to exhibit potential as a lead compound for the development of new drugs.
作用机制
The mechanism of action of Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and physiological effects:
Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and tyrosinase enzymes. In vivo studies have shown that this compound can exhibit antitumor, anti-inflammatory, and analgesic activities.
实验室实验的优点和局限性
One advantage of using Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in lab experiments is that it has been found to exhibit multiple activities, making it a versatile compound for various research applications. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may hinder its development as a lead compound for drug development.
未来方向
There are several future directions for the research and development of Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate. One direction is to further investigate its mechanism of action to understand its potential as a lead compound for drug development. Another direction is to explore its potential applications in other fields, such as agriculture and materials science. Additionally, the development of new synthesis methods for this compound may also be a future direction to improve its availability for research purposes.
Conclusion:
In conclusion, Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to new discoveries and advancements in various fields of science.
合成方法
The synthesis of Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves a multistep process. The first step involves the reaction between 2-chlorobenzaldehyde and 4-chlorobenzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with ethyl acetoacetate in the presence of a catalyst to form the pyrazoline intermediate. The final step involves the reaction of the pyrazoline intermediate with ethyl chloroformate in the presence of a base to form the desired compound.
属性
产品名称 |
Ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate |
|---|---|
分子式 |
C20H15Cl2N3O4 |
分子量 |
432.3 g/mol |
IUPAC 名称 |
ethyl 5-(2-chlorophenyl)-6a-(4-chlorophenyl)-4,6-dioxo-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H15Cl2N3O4/c1-2-29-18(27)16-15-17(26)25(14-6-4-3-5-13(14)22)19(28)20(15,24-23-16)11-7-9-12(21)10-8-11/h3-10,15,24H,2H2,1H3 |
InChI 键 |
CMKCUMNBOZASHU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
规范 SMILES |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)

![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)

![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)

![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)

![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)


![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)